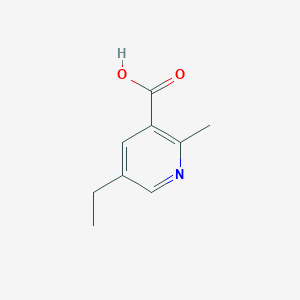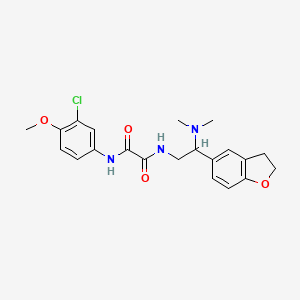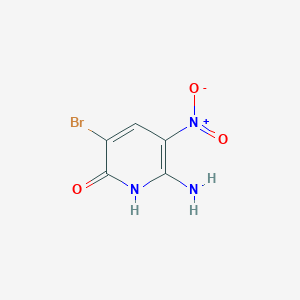
Cyclopropyl(3-nitrophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(3-nitrophenyl)methanol is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.202. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Rapid Synthesis of Halohydrofurans
Researchers have developed a one-pot, two-step method for the efficient preparation of 3-halohydrofurans by catalyzing the hydroxylation/halocyclization of cyclopropyl methanols. This method, facilitated by TfOH catalysis, operates under mild conditions, demonstrates broad substrate scope, and achieves moderate to excellent yields with cis diastereoselectivity. It underscores the utility of cyclopropyl methanols in synthesizing complex heterocyclic structures, which could have implications for material science and pharmaceutical synthesis (Mothe et al., 2011).
Electroreductive Retro-cyclopropanation
The electrochemistry of nitrophenyl-methanofullerene derivatives demonstrates the electroreductive cleavage of the cyclopropane ring, leading to the formation of fullerene and bis-adducts. This process, varying with structural and electronic differences, illustrates the potential of cyclopropyl groups in modifying the electrochemical properties of fullerenes, impacting material science and nanotechnology applications (Herranz et al., 2002).
Synthetic Precursors for Dihydropyrroles and Pyrroles
Doubly activated cyclopropanes have been employed as precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, further oxidized to yield densely functionalized pyrroles. This approach highlights the strategic use of cyclopropyl groups in constructing nitrogen-containing heterocycles, crucial for various pharmaceutical and agrochemical applications (Wurz & Charette, 2005).
Transesterification Reactions Catalyzed by Lanthanides
Lanthanides have catalyzed the methanolysis of esters, showing strong catalysis with both aryl and alkyl esters. This research presents a novel mechanism involving a dimethoxy-bridged lanthanide dimer, offering insights into green chemistry and catalyst design for esterification reactions (Neverov et al., 2001).
Cyclopropane-Shift Reactions
The novel cyclopropane-shift type reactions of diaryl(2-halogenocyclopropyl)methanols have been used to construct complex aromatic structures, such as naphthalenes and indans. These findings open avenues for the synthesis of organic electronic materials and complex molecular architectures (Wakasugi et al., 2000).
Wirkmechanismus
Target of Action
Cyclopropane-containing compounds have been found to have diverse biological activities . The nitrophenyl group is a common feature in many bioactive compounds and can interact with various biological targets .
Mode of Action
Without specific studies on “Cyclopropyl(3-nitrophenyl)methanol”, it’s difficult to determine its exact mode of action. Cyclopropane-containing compounds often impose conformational rigidity on the molecules of physiologically active compounds .
Biochemical Pathways
Cyclopropane-containing compounds can affect various biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
The cyclopropane fragment in compounds is known to increase the metabolic stability of the target structures .
Zukünftige Richtungen
The future directions for Cyclopropyl(3-nitrophenyl)methanol could involve its use in the synthesis of new compounds. For example, it has been used as a novel synthon for the synthesis of the anticancer drug lenvatinib . Additionally, advancements in cyclopropane synthesis could open up new possibilities for the use of this compound .
Relevant Papers The paper “Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts” discusses the use of this compound in the synthesis of lenvatinib . Another paper titled “Improved Access to Cyclopropanol via Supply-Centered Synthesis” discusses the synthesis of cyclopropanol, which could be relevant to the synthesis of this compound .
Eigenschaften
IUPAC Name |
cyclopropyl-(3-nitrophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(7-4-5-7)8-2-1-3-9(6-8)11(13)14/h1-3,6-7,10,12H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMVLQIABONHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide](/img/structure/B2543916.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2543917.png)



![1-[[1-(2-Chloropropanoyl)piperidin-3-yl]methyl]-3-(4-fluorophenyl)urea](/img/structure/B2543923.png)


![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2543931.png)
![(1S,9R)-11-(3-aminopropanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2543932.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2543935.png)
![5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2543936.png)

